molecular formula C9H10BrNO B181042 N-(2-Bromo-4-methylphenyl)acetamide CAS No. 614-83-5

N-(2-Bromo-4-methylphenyl)acetamide

Cat. No.: B181042
CAS No.: 614-83-5
M. Wt: 228.09 g/mol
InChI Key: UUDGTWKIIUEVJD-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation of 2-Bromo-4-methylaniline: The most common method for synthesizing N-(2-Bromo-4-methylphenyl)acetamide involves the acylation of 2-bromo-4-methylaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: N-(2-Bromo-4-methylphenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

      Reagents and Conditions: Typical reagents include sodium hydroxide, sodium methoxide, and primary or secondary amines. The reactions are usually carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).

      Major Products: The major products of these reactions are the corresponding substituted acetamides, where the bromine atom is replaced by the nucleophile.

  • Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form the corresponding carboxylic acid derivative.

      Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions at elevated temperatures (70-100°C).

      Major Products: The major product is N-(2-Bromo-4-carboxyphenyl)acetamide.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: N-(2-Bromo-4-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmacological Studies: This compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Industry:

    Material Science: this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methylphenyl)acetamide is primarily based on its ability to interact with specific molecular targets in biological systems. The bromine atom and the acetamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-(2-Iodo-4-methylphenyl)acetamide: This compound is similar in structure but has an iodine atom instead of a bromine atom. It exhibits different reactivity and biological properties due to the larger atomic size and different electronegativity of iodine.

    N-(4-Bromophenyl)acetamide: This compound lacks the methyl group at the 4-position, which affects its chemical and biological properties. It is less sterically hindered and may have different binding affinities towards molecular targets.

Uniqueness: N-(2-Bromo-4-methylphenyl)acetamide is unique due to the presence of both the bromine atom and the methyl group on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDGTWKIIUEVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060636
Record name Acetamide, N-(2-bromo-4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-83-5
Record name N-(2-Bromo-4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-83-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-4-methylphenyl)acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Bromo-4-methylphenyl)acetamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8063
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Record name Acetamide, N-(2-bromo-4-methylphenyl)-
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Record name Acetamide, N-(2-bromo-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Bromo-4-methylphenyl)acetamide
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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